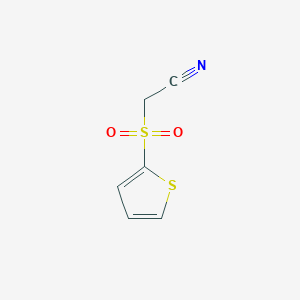

噻吩-2-磺酰乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene-2-sulfonylacetonitrile is an organic compound. It is available for purchase from various chemical suppliers .

Synthesis Analysis

Thiophene derivatives are synthesized using various strategies. Some of the popular methods include ring-forming multicomponent reactions , and nickel- and palladium-based protocols . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a significant synthetic method to thiophene derivatives .

Molecular Structure Analysis

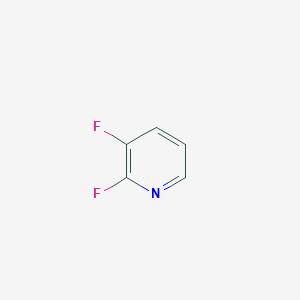

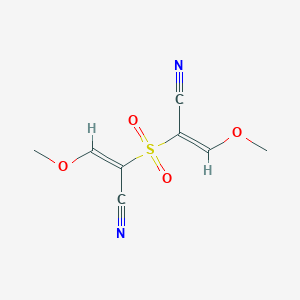

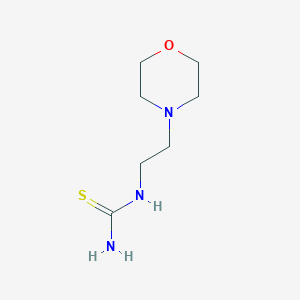

The molecular formula of Thiophene-2-sulfonylacetonitrile is C6H5NO2S2. The precise equilibrium structure of thiophene has been determined by rotational spectroscopy .

Chemical Reactions Analysis

Thiophenes are important building blocks in natural products, pharmaceutical active compounds, and in materials for electronic and opto-electronic devices . They undergo various chemical reactions, including nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring .

科学研究应用

催化和能源应用

噻吩衍生物,包括噻吩-2-磺酰乙腈,在催化和能源应用中发挥着重要作用。例如,噻吩已被用作碳生长促进剂,在形成含氮碳纳米结构(CNx)氧还原反应(ORR)催化剂中发挥作用。这些催化剂在燃料电池技术中非常有价值,如质子交换膜(PEM)和直接甲醇燃料电池(DMFC),显示出在能量转换和储存应用中的潜力(Biddinger et al., 2010)。

有机合成

在有机合成中,噻吩衍生物被用于各种化学反应。一种方法已经开发出来,用过氧化氢在金属卟啉配合物存在下氧化1,3-二氢苯并[c]噻吩为砜,展示了噻吩衍生物在有机转化中的多功能性(Silva et al., 2014)。此外,已经开发出了一种无催化剂的两相氧化过程,用于连续流中的噻吩衍生物,实现了高产率的砜产物,对环境影响最小(Wang et al., 2020)。

电化学

噻吩衍生物已被研究其电化学行为,特别是在开发具有电化学可裂解芳基磺酰胺基团的聚噻吩衍生物方面。这些材料对固相电合成非常重要,具有在能量存储和传感器中的潜在应用(Dubey et al., 1999)。

环境应用

噻吩衍生物在环境应用中也非常重要。例如,它们被用于从烃类中去除硫化合物,这在石油精炼中至关重要。已经探索了使用各种吸附剂的吸附技术用于去除噻吩,突显了噻吩衍生物在减少硫排放方面的环境影响(Reut & Prakash, 2006)。

计算研究

已对噻吩磺酰胺衍生物进行了计算研究,以了解其结构、分子轨道、光学和热力学参数。这些研究对设计具有特定电子性质的新药物和材料至关重要(Mubarik et al., 2021)。

生物活性评估

基于噻吩的磺酰胺已被评估为碳酸酐酶酶的抑制剂,展示了噻吩衍生物的生物活性。这些研究有助于设计新的治疗剂(Alım et al., 2020)。

材料科学

在材料科学领域,聚3-(苯基噻吩)衍生物已被评估为电化学电容器应用的活性材料。这突显了噻吩衍生物在开发用于能量存储技术的先进材料中的作用(Ferraris et al., 1998)。

安全和危害

未来方向

Thiophene-based conjugated polymers have been highlighted for their potential in optical and electronic devices using organometallic polycondensation strategies . Synthetic chemistry, including organic synthesis, inorganic synthesis, and polymer synthesis, is expected to improve the ability of synthesis and enhance the application of synthesis .

作用机制

Target of Action

Thiophene-2-sulfonylacetonitrile, also known as 2-(Thiophen-2-ylsulfonyl)acetonitrile, is a laboratory chemical The safety data sheet indicates that it may cause respiratory irritation , suggesting that the respiratory system could be a potential target.

Mode of Action

Given its potential to cause respiratory irritation , it might interact with certain receptors or enzymes in the respiratory system, leading to changes in cellular function.

Biochemical Pathways

Thiophene-based analogs have been shown to have a variety of biological effects, suggesting that they may interact with multiple biochemical pathways

Result of Action

The compound is known to cause skin and eye irritation, and may cause respiratory irritation

Action Environment

The action, efficacy, and stability of Thiophene-2-sulfonylacetonitrile can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . This suggests that exposure to air and moisture could potentially affect the stability of the compound. Additionally, the compound’s effects may be influenced by the physiological environment within the body, such as pH, temperature, and the presence of other molecules.

属性

IUPAC Name |

2-thiophen-2-ylsulfonylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S2/c7-3-5-11(8,9)6-2-1-4-10-6/h1-2,4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLFPYPXODBUFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343475 |

Source

|

| Record name | Thiophene-2-sulfonylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175137-62-9 |

Source

|

| Record name | Thiophene-2-sulfonylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate](/img/structure/B50390.png)

![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)

![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)